Superior Enzymatic Inhibition Potency of 4-Fluoro-1H-indazole Derivatives Against TbTryS Compared to Non-Fluorinated Analogs
In a structure-activity relationship (SAR) study of indazole sulfone analogs, the 4-fluoro-substituted derivative exhibited a 2.75-fold increase in inhibitory potency against Trypanosoma brucei trypanothione synthetase (TbTryS) compared to its unsubstituted (R = H) counterpart. The 4-fluoro compound achieved an IC₅₀ value of 0.08 µM, demonstrating that the fluorine substitution at the 4-position significantly enhances target engagement relative to the baseline hydrogen analog [1].
| Evidence Dimension | TbTryS Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.08 µM |
| Comparator Or Baseline | 4-Fluoro indazole sulfone derivative |
| Quantified Difference | 2.75-fold (0.22 / 0.08) |
| Conditions | In vitro enzyme assay, TbTryS |
Why This Matters
This quantifies the specific advantage of the 4-fluoro substituent in boosting potency, making it the preferred choice for lead optimization campaigns targeting TbTryS.
- [1] Benz, N.; et al. ChemMedChem 2012, 7(1), 95–106. DOI: 10.1002/cmdc.201100420. View Source
